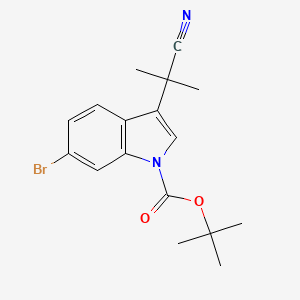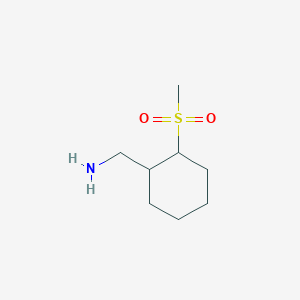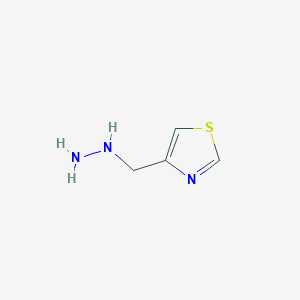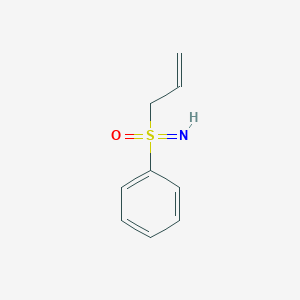
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a bromine atom, and a cyano group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves esterification to introduce the tert-butyl ester group. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-indole derivative, which may have different biological activities.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group and bromine atom can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 6-bromo-1H-indole-1-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is unique due to the presence of both the bromine atom and cyano group, which provide distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C17H19BrN2O2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
tert-butyl 6-bromo-3-(2-cyanopropan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C17H19BrN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-7-6-11(18)8-14(12)20/h6-9H,1-5H3 |
InChI-Schlüssel |
JAAKDKKNBUXLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)

![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)








![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)

![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)
